![molecular formula C20H24O5 B12327137 4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy-](/img/structure/B12327137.png)
4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy-
Description
The compound 4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy- (CAS: 161022-52-2; alternative names: Glyasperin B, Licoisoflavone A) is a prenylated isoflavone derivative with the molecular formula C₂₅H₂₈O₅ and a molecular weight of 408.49 g/mol . Its structure features a benzopyran-4-one core substituted with hydroxyl groups at positions 2, 4, and 7, and a 3-methyl-2-butenyl (prenyl) group at position 3 of the phenyl ring.
Properties
Molecular Formula |
C20H24O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H24O5/c1-11(2)3-5-14-17(22)8-7-13(19(14)23)16-10-25-18-9-12(21)4-6-15(18)20(16)24/h3,7-8,10,12,15,18,21-23H,4-6,9H2,1-2H3 |
InChI Key |
UMUIVOOBJBUUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2=COC3CC(CCC3C2=O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Aldol Condensation and Cyclization
The foundational step for constructing the benzopyran scaffold involves aldol condensation between 2,5-dihydroxyacetophenone (1 ) and ethyl levulinate (2 ) in the presence of pyrrolidine as a base. This one-pot reaction proceeds via enolate formation at the ortho-hydroxyacetophenone moiety, followed by nucleophilic attack on the ketone carbonyl group of ethyl levulinate. Intramolecular cyclization via Michael addition, facilitated by the phenolic hydroxyl group, yields the chroman-4-one intermediate (3 ) as a racemic mixture (Figure 1).
Reaction Conditions:
- Solvent: Ethanol or methanol
- Catalyst: Pyrrolidine (10 mol%)
- Temperature: Reflux (78–80°C)
- Yield: 80%
Step | Reagents/Conditions | Product | Yield |
---|---|---|---|
Aldol condensation | Ethyl levulinate, pyrrolidine | Chroman-4-one (3 ) | 80% |
Subsequent Clemmensen reduction of 3 using zinc amalgam and hydrochloric acid reduces the ketone to a methylene group, forming the dihydrobenzopyran structure. Protection of the 6-hydroxyl group via O-benzylation ensures regioselectivity during subsequent prenylation.
Lithiation and Nucleophilic Addition Approach
An alternative method involves lithiation of 1,3,5-trimethoxybenzene (4 ) using n-butyllithium in inert solvents (e.g., pentane or tetrahydrofuran) at –60°C to –90°C. The resulting lithio salt undergoes nucleophilic addition to 1-methyl-4-piperidone (5 ), followed by acidification with hydrochloric acid to yield 1-methyl-3-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine (6 ) (Figure 2).
Key Steps:
- Lithiation:
- Nucleophilic Addition:
Intermediate | Melting Point | Key Reagents |
---|---|---|
6 | 118–122°C | n-Butyllithium, HCl |
Introduction of the 3-methyl-2-butenyl (prenyl) group is achieved via Grignard reaction. Treatment of the benzopyran intermediate 3 with prenyl magnesium bromide in tetrahydrofuran (0°C to room temperature) affords the prenylated adduct. Subsequent Johnson–Claisen rearrangement of the allylic alcohol intermediate in trimethyl orthoacetate (140°C, 12 h) generates the α,β-unsaturated ester moiety (Figure 3).
Optimized Parameters:
- Grignard Reagent: PrenylMgBr (3 equiv)
- Rearrangement Solvent: Trimethyl orthoacetate
- Temperature: 140°C
- Yield: 65–70%
Step | Conditions | Product | Yield |
---|---|---|---|
Prenylation | PrenylMgBr, THF, 0°C–25°C | Allylic alcohol | 85% |
Johnson–Claisen | Trimethyl orthoacetate, 140°C | α,β-Unsaturated ester | 70% |
Deprotection and Final Functionalization
Demethylation of methoxy groups is critical for generating the target compound’s hydroxylated structure. Boron tribromide (BBr₃) in dichloromethane (–78°C to room temperature) selectively cleaves methyl ethers without affecting prenyl groups. For intermediates protected with benzyl groups, hydrogenolysis using Pd/C under H₂ atmosphere (1 atm, 24 h) achieves deprotection.
Deprotection Conditions:
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from isopropanol or petroleum ether. Characterization via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirms regiochemistry and purity.
Analytical Data for Eurycarpin A:
- Molecular Formula: C₂₀H₁₈O₅
- Exact Mass: 338.173 g/mol
- ¹H NMR (CD₃OD): δ 6.85 (s, 1H, H-6), 6.45 (s, 1H, H-5), 5.30 (t, J = 6.8 Hz, 1H, prenyl CH), 3.20 (d, J = 6.8 Hz, 2H, prenyl CH₂)
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound exhibits potential antioxidant and anti-inflammatory properties, making it a subject of interest in biological studies.
Medicine: Research has shown that it may have therapeutic potential in treating various diseases due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The prenylated side chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocycles (2000)
Several benzopyran-4-one derivatives synthesized in Heterocycles (2000) share structural motifs with the target compound but differ in substituents (Table 1):
Table 1: Comparison of Key Benzopyran-4-one Derivatives
Key Observations :
- Substituent Effects: The target compound’s prenyl group distinguishes it from derivatives with benzoyl (7a–c) or amino/mercapto side chains (14d, 14g). Prenylation likely increases membrane permeability compared to polar substituents like benzoyl or hydroxyethylamino .
- Melting Points : Compounds with bulkier or polar substituents (e.g., 7b, 7c, 14d) exhibit higher melting points (>160°C), whereas hydrophobic groups (e.g., benzylmercapto in 14g) reduce melting points . The target compound’s melting point is unreported but expected to align with prenylated analogues (~80–120°C) .
Comparison with Isoflavones and Flavonoids
The target compound shares a benzopyran-4-one core with isoflavones like genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) and daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) . However, its prenyl group and dihydroxyphenyl substitution differentiate it:
Table 2: Comparison with Common Isoflavones
Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|---|
Target Compound | 2,4,7-trihydroxy, 3-prenyl | C₂₅H₂₈O₅ | 408.49 | Enhanced lipophilicity |
Genistein | 5,7,4'-trihydroxy | C₁₅H₁₀O₅ | 270.24 | Estrogenic activity |
Daidzein | 7,4'-dihydroxy | C₁₅H₁₀O₄ | 254.24 | Lower bioactivity vs. genistein |
Structural Implications :
- The prenyl group in the target compound may confer unique pharmacokinetic properties, such as improved absorption or binding to hydrophobic enzyme pockets, compared to non-prenylated isoflavones .
Comparison with Glycosylated Derivatives
and describe benzopyranones with glycosyl groups (e.g., β-D-glucopyranosyloxy), which contrast with the target compound’s lack of glycosylation:
Table 3: Glycosylated vs. Non-Glycosylated Analogues
Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Solubility |
---|---|---|---|---|
Target Compound | 2,4,7-trihydroxy, 3-prenyl | C₂₅H₂₈O₅ | 408.49 | Low (hydrophobic) |
Compound 139 | 5,7-dihydroxy, 2-(3-hydroxy-4-methoxyphenyl), 3,6-dimethoxy | C₁₇H₁₄O₇ | 330.29 | Moderate |
Compound 141 | 7-glucosyloxy, 5-hydroxy, 3,5-dihydroxy-8-methoxy | C₂₂H₂₂O₁₁ | 486.40 | High |
Biological Activity
4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy-, also known as a flavonoid compound, exhibits significant biological activity that has garnered interest in various fields, including pharmacology, biochemistry, and natural product chemistry. This compound is characterized by its unique molecular structure, which contributes to its diverse biological effects.
- Molecular Formula : C15H16O4
- Molecular Weight : 260.29 g/mol
- InChIKey : DTNGBIGBPPPNNB-UHFFFAOYSA-N
Antioxidant Properties
One of the most notable biological activities of this compound is its antioxidant capacity . Flavonoids are known for their ability to scavenge free radicals and protect cells from oxidative stress. The mechanism involves the donation of hydrogen atoms or electrons to free radicals, thus neutralizing them and preventing cellular damage. Studies have shown that this compound effectively reduces oxidative stress markers in various cell types, contributing to its protective effects against diseases linked to oxidative damage .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties . It has been shown to inhibit the activity of pro-inflammatory enzymes and cytokines. This action is particularly relevant in conditions such as arthritis and cardiovascular diseases where inflammation plays a key role. In vitro studies indicate that it can modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits .
Anticancer Activity
Research has indicated that 4H-1-Benzopyran-4-one may possess anticancer properties . In various cancer cell lines, it has demonstrated the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. The compound's action may involve the modulation of several signaling pathways, including those related to apoptosis and cell cycle regulation. For instance, it has been noted to affect the expression of Bcl-2 family proteins, which are critical in regulating apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups present in the structure allow for effective scavenging of free radicals.
- Enzyme Inhibition : It inhibits enzymes involved in inflammatory processes and cancer progression.
- Cell Signaling Modulation : The compound may influence various signaling pathways that regulate cell growth and apoptosis.
Study on Antioxidant Activity
A study evaluated the antioxidant potential of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting strong antioxidant activity comparable to established antioxidants like ascorbic acid .
Research on Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in therapeutic applications for inflammatory diseases .
Comparative Analysis with Similar Compounds
Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
Quercetin | High | Moderate | High |
Kaempferol | Moderate | High | Moderate |
Luteolin | High | Moderate | High |
4H-1-Benzopyran-4-one | High | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.